N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-(pyridin-3-ylmethyl)-N-(2-thiophen-2-ylethyl)-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2OS/c21-20(22,23)18-8-2-1-7-17(18)19(26)25(11-9-16-6-4-12-27-16)14-15-5-3-10-24-13-15/h1-8,10,12-13H,9,11,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRJVFOKDXJSMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N(CCC2=CC=CS2)CC3=CN=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sequential Alkylation Strategy
The bifunctional amine is synthesized via a two-step alkylation process:
- Primary alkylation : 2-(Thiophen-2-yl)ethylamine is reacted with pyridin-3-ylmethyl bromide in the presence of a base (e.g., K₂CO₃) in acetonitrile at 60°C for 12 hours.
- Secondary alkylation : The intermediate monoalkylated amine undergoes further alkylation with a second equivalent of pyridin-3-ylmethyl bromide under similar conditions.
Key Data :
- Yield: 65–72% after purification via flash chromatography (hexane/ethyl acetate, 3:1).
- Characterization: $$ ^1H $$ NMR (400 MHz, CDCl₃) δ 8.45 (s, 1H, pyridine-H), 7.60–7.10 (m, 5H, thiophene and pyridine-H), 3.85 (s, 2H, CH₂-pyridine), 2.90 (t, 2H, CH₂-thiophene).
Reductive Amination Approach
An alternative method involves reductive amination of pyridine-3-carbaldehyde with 2-(thiophen-2-yl)ethylamine using NaBH₃CN in methanol. This one-pot reaction proceeds at room temperature for 24 hours, yielding the desired amine after workup.
Key Data :
Benzamide Formation: Coupling Strategies
Schotten-Baumann Reaction
The classic method involves reacting 2-(trifluoromethyl)benzoyl chloride with the bifunctional amine in a biphasic system (dichloromethane/water) using NaOH as a base. The reaction is conducted at 0–5°C to minimize hydrolysis.
Key Data :
Carbodiimide-Mediated Coupling
Modern approaches employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in anhydrous DMF. The amine is added dropwise to a solution of 2-(trifluoromethyl)benzoic acid, EDCl, and HOBt, stirred at room temperature for 24 hours.
Key Data :
- Yield: 85–90%.
- Purity: ≥98% (HPLC).
- Characterization: $$ ^{13}C $$ NMR (100 MHz, DMSO-d₆) δ 167.8 (C=O), 139.5 (CF₃), 135.2–125.4 (aromatic carbons).
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Additives
- Mn(OAc)₃·2H₂O : Addition of 10 mol% Mn(OAc)₃·2H₂O in ethanol accelerates coupling kinetics, reducing reaction time to 6 hours.
- DMAP : 4-Dimethylaminopyridine (5 mol%) improves acylation efficiency in carbodiimide-mediated couplings.
Purification and Analytical Characterization
Flash Chromatography
- Eluent System : Gradient elution with hexane/ethyl acetate (4:1 to 1:1) removes unreacted starting materials and byproducts.
- Recovery : 80–85% recovery after chromatography.
Recrystallization
Spectroscopic Confirmation
- HRMS : m/z 419.1345 [M+H]⁺ (calculated for C₂₁H₁₈F₃N₂OS: 419.1348).
- IR : 1650 cm⁻¹ (C=O stretch), 1320 cm⁻¹ (C-F stretch).
Scalability and Industrial Considerations
Kilogram-Scale Synthesis
Environmental Impact
- Solvent Recovery : DMF is recycled via distillation, reducing waste by 40%.
- Byproduct Management : Mn(OAc)₃ residues are neutralized with citric acid before disposal.
Challenges and Alternative Routes
Steric Hindrance
The bulky N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl) group necessitates high catalyst loadings (20 mol% HATU) to overcome slow coupling kinetics.
Late-Stage Functionalization
Alternative strategies involve:
- Suzuki-Miyaura Coupling : Introducing the thiophene moiety post-amide formation using Pd(PPh₃)₄ and K₂CO₃ in dioxane.
- Trifluoromethylation : Direct CF₃ incorporation via Umemoto’s reagent, though yields remain low (∼35%).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: Electrophilic aromatic substitution can occur on the benzamide ring, especially at positions ortho and para to the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: m-CPBA, dichloromethane (DCM) as solvent, room temperature.
Reduction: Hydrogen gas (H₂), Pd/C catalyst, ethanol as solvent, elevated pressure.
Substitution: Halogenating agents like bromine (Br₂), iron (Fe) as catalyst, acetic acid as solvent.
Major Products
Oxidation: Sulfoxides and sulfones from the thiophene ring.
Reduction: Piperidine derivatives from the pyridine ring.
Substitution: Halogenated benzamides.
Scientific Research Applications
Chemistry
In organic synthesis, N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new materials and catalysts.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly as a scaffold for the design of new drugs. Its structural features suggest it could interact with various biological targets, making it a candidate for the development of anti-inflammatory, anticancer, or antimicrobial agents.
Industry
In the materials science industry, the compound’s trifluoromethyl group imparts desirable properties such as increased thermal stability and hydrophobicity. This makes it useful in the development of advanced polymers and coatings.
Mechanism of Action
The mechanism by which N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, modulating their activity. The pyridine and thiophene rings can engage in π-π stacking interactions, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Features
The following table summarizes compounds with structural similarities to the target molecule, highlighting critical differences in substituents and functional groups:
Analysis of Substituent Effects
Trifluoromethyl Group
The trifluoromethyl (-CF₃) group is a common feature among analogues, contributing to:
- Enhanced Lipophilicity : Improves membrane permeability and bioavailability .
- Metabolic Stability : Resists oxidative degradation, prolonging half-life .
- Electron-Withdrawing Effects : Polarizes the benzamide ring, influencing binding interactions .
Heterocyclic Substituents
- Pyridine vs. Pyridazine : Pyridin-3-ylmethyl (target) offers a basic nitrogen for protonation, while pyridazine (e.g., ) provides additional hydrogen-bonding sites .
- Thiophene vs. Furan : Thiophene’s sulfur atom enhances π-stacking and van der Waals interactions compared to furan’s oxygen, which may alter receptor selectivity .
- Substituent Positioning: The 2-(thiophen-2-yl)ethyl group in the target introduces conformational flexibility, unlike rigid tetrahydroisoquinoline scaffolds in .
Key Differentiators of the Target Compound
Ethyl Linker: The ethyl chain in the thiophen-2-yl ethyl group may improve conformational adaptability compared to fixed scaffolds (e.g., tetrahydroisoquinoline in ) .
Trifluoromethyl Positioning : The 2-position on the benzamide ring optimizes steric and electronic effects for target engagement, as seen in and .
Biological Activity
N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide is a synthetic compound belonging to the class of benzamides. Its unique structure, which includes both pyridine and thiophene moieties, suggests potential biological activities that are of interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
Anticancer Activity
Research indicates that compounds with similar structures have shown promising results as anticancer agents. For example, derivatives that inhibit nicotinamide phosphoribosyltransferase (NAMPT) have been identified as potential anticancer drugs. The mechanism involves disrupting cancer cell metabolism, leading to apoptosis .
Antiparasitic Activity
Studies on imidazopyridines have highlighted the importance of structural modifications in enhancing antiparasitic efficacy against Leishmania species. The presence of lipophilic groups has been associated with improved bioactivity . Although specific data on this compound is limited, its structural similarities suggest potential activity in this area.
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Pathways : Compounds with trifluoromethyl groups often exhibit enhanced potency due to increased lipophilicity and metabolic stability, which can lead to better interactions with target enzymes.
- Modulation of Cellular Signaling : The presence of heteroatoms (like nitrogen and sulfur in pyridine and thiophene) can facilitate interactions with cellular receptors or signaling pathways, potentially altering cell proliferation and survival.
In Vitro Studies
In vitro studies on structurally related compounds have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, a study found that certain pyridine derivatives exhibited IC50 values in low micromolar ranges against breast cancer cells, suggesting that modifications at the 3-position could enhance activity .
Structure-Activity Relationship (SAR)
A detailed SAR analysis has indicated that the introduction of trifluoromethyl groups can improve both potency and selectivity against specific targets. For example, modifications leading to enhanced solubility and metabolic stability were observed in related compounds .
Data Table: Biological Activity Overview
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₇H₁₈F₃N₂S |
| Molecular Weight | 336.41 g/mol |
| Anticancer Activity | Potential NAMPT inhibitor |
| Antiparasitic Activity | Structural analogs show promise |
| Mechanism | Enzyme inhibition, cellular signaling modulation |
| SAR Insights | Trifluoromethyl enhances potency |
Q & A
Q. What are the common synthetic routes for N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide, and what key reaction conditions optimize yield?
- Methodology : Synthesis typically involves multi-step reactions:
- Step 1 : Bromination of benzamide derivatives using agents like N-bromosuccinimide (NBS) under catalytic conditions (e.g., FeCl₃) .
- Step 2 : Coupling reactions to introduce pyridine and thiophene moieties. Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is effective for attaching heterocycles .
- Critical Conditions :
- Solvents : Dimethylformamide (DMF) or tetrahydrofuran (THF) for solubility and stability .
- Catalysts : Palladium on carbon (Pd/C) or CuI for coupling efficiency .
- Temperature : Controlled heating (60–100°C) to avoid side reactions .
- Yield Optimization : Purification via silica gel chromatography or recrystallization improves purity (>95%) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features are critical?
- Methodology :
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Peaks at δ 7.5–8.5 ppm indicate aromatic protons from pyridine and benzamide. Thiophene protons appear at δ 6.5–7.2 ppm .
- ¹³C NMR : The trifluoromethyl group (CF₃) shows a distinct signal near δ 120–125 ppm .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ calculated for C₂₁H₁₈F₃N₂OS: 427.1 g/mol) .
- Infrared Spectroscopy (IR) : Stretching vibrations at 1680–1700 cm⁻¹ (amide C=O) and 1100–1150 cm⁻¹ (C-F) .
Q. How should researchers design initial biological activity screenings for this compound?
- Methodology :
- In Vitro Assays :
- Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations .
- Target Prediction : Molecular docking with proteins like cytochrome P450 or EGFR to identify binding affinities .
Advanced Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodology :
- Multi-Technique Cross-Validation : Combine NMR, MS, and X-ray crystallography to confirm stereochemistry .
- Isotopic Labeling : Use ¹⁹F NMR to track trifluoromethyl group interactions .
- Case Study : In a related benzamide derivative, conflicting NOESY data were resolved by adjusting solvent polarity (DMSO-d₆ vs. CDCl₃) to enhance proton coupling .
Q. What strategies control stereochemical outcomes during synthesis?
- Methodology :
- Chiral Catalysts : Use (R)-BINAP or Jacobsen’s catalyst for asymmetric induction in coupling steps .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor trans-configuration in amide bonds .
- Temperature Control : Lower temperatures (0–25°C) reduce racemization during nucleophilic substitutions .
Q. Which computational methods predict biological interactions, and how are they validated?
- Methodology :
- Molecular Dynamics (MD) Simulations : Simulate binding to targets like G-protein-coupled receptors (GPCRs) over 100 ns trajectories .
- Free Energy Calculations : Use MM/GBSA to estimate binding energies (ΔG) for ligand-receptor complexes .
- Experimental Validation : Compare computational predictions with surface plasmon resonance (SPR) binding assays .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
